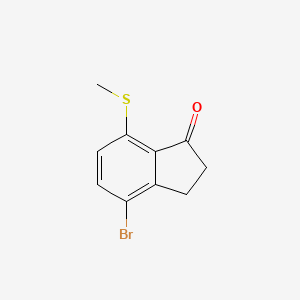
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is an organic compound that features a bromine atom, a methylthio group, and a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromomethylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylthio group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methylisatin: A compound with a similar bromine substitution but different core structure.
4-Bromo-7-methylquinoline: Another bromine-substituted compound with a quinoline core.
4-Bromo-7-methoxy-2-methylquinoline: A related compound with a methoxy group and a quinoline core.
Uniqueness
4-Bromo-7-(methylthio)-2,3-dihydro-1H-inden-1-one is unique due to its combination of a bromine atom, a methylthio group, and a dihydroindenone structure
Properties
Molecular Formula |
C10H9BrOS |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
4-bromo-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrOS/c1-13-9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
InChI Key |
DXQKAHSVXAQJJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=C(C=C1)Br)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















